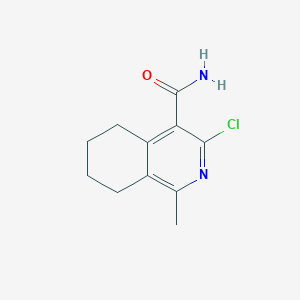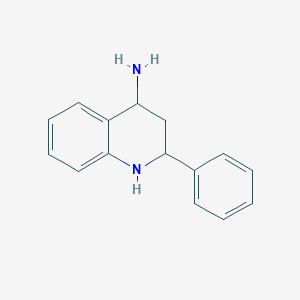
Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate involves several steps. One common method includes the reaction of 3-cyano-6-methoxy-2-oxo-1,2-dihydropyridine with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate can be compared with other similar compounds, such as:
- Methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
- Methyl 2-(3-cyano-6-methoxy-2-oxo-1,2-dihydropyridin-4-yl)propanoate
These compounds share structural similarities but differ in their specific functional groups and substituents, which can affect their chemical properties and biological activities .
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
methyl 2-(3-cyano-6-methoxy-2-oxo-1H-pyridin-4-yl)acetate |
InChI |
InChI=1S/C10H10N2O4/c1-15-8-3-6(4-9(13)16-2)7(5-11)10(14)12-8/h3H,4H2,1-2H3,(H,12,14) |
InChI Key |
MBJNIVSCXHCIGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=O)N1)C#N)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


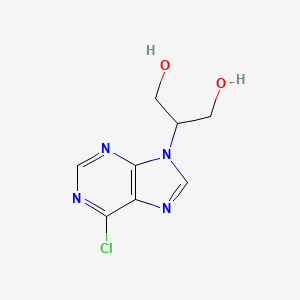
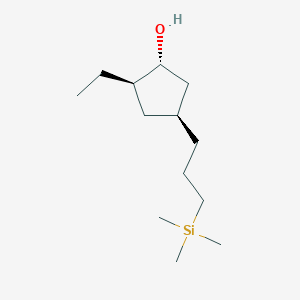


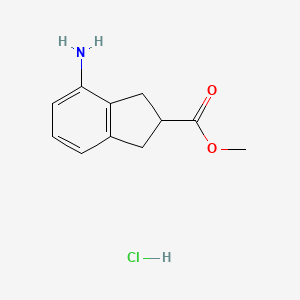
![6-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B11880614.png)
